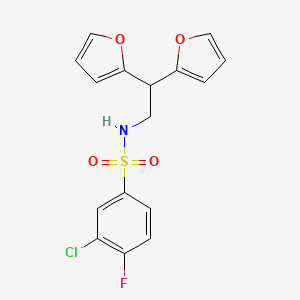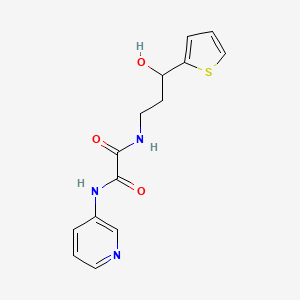
N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(pyridin-3-yl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(pyridin-3-yl)oxalamide is a complex organic compound that features a combination of thiophene, pyridine, and oxalamide functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(pyridin-3-yl)oxalamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 3-hydroxy-3-(thiophen-2-yl)propylamine and pyridin-3-ylamine. These intermediates are then reacted with oxalyl chloride to form the final oxalamide product. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(pyridin-3-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxalamide group can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the oxalamide group can produce the corresponding amines.
科学研究应用
N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(pyridin-3-yl)oxalamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(pyridin-3-yl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The specific molecular targets and pathways involved depend on the context of its application, such as in medicinal chemistry or materials science.
相似化合物的比较
N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(pyridin-3-yl)oxalamide can be compared with other similar compounds, such as:
Thiophene derivatives: These compounds share the thiophene ring structure and may have similar electronic properties.
Pyridine derivatives: Compounds with pyridine rings can have similar binding affinities and reactivity.
Oxalamide derivatives: These compounds share the oxalamide functional group and may have similar chemical reactivity.
The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and physical properties that can be leveraged in various applications.
属性
IUPAC Name |
N-(3-hydroxy-3-thiophen-2-ylpropyl)-N'-pyridin-3-yloxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c18-11(12-4-2-8-21-12)5-7-16-13(19)14(20)17-10-3-1-6-15-9-10/h1-4,6,8-9,11,18H,5,7H2,(H,16,19)(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBDCESNILNYQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C(=O)NCCC(C2=CC=CS2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
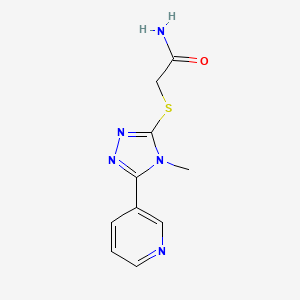
![{[4-Bromo-2-(3,5-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2398591.png)
![N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2398593.png)
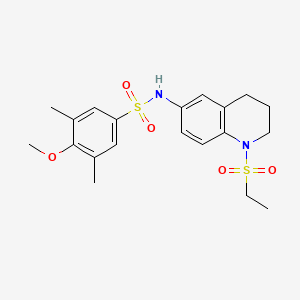

![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone](/img/structure/B2398599.png)
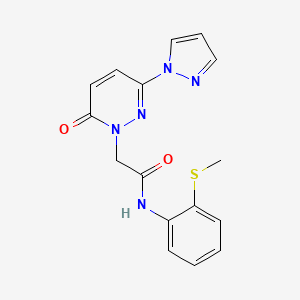
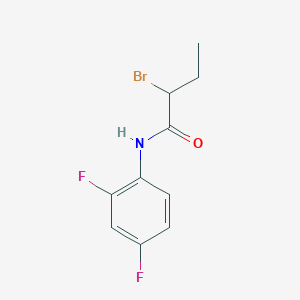
![1-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-4-methylpiperazine](/img/structure/B2398603.png)
![N-(2,5-diaza-2-(2-(2-methoxyphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((phenylmethoxy)amino)formamide](/img/structure/B2398604.png)
![4-chloro-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B2398605.png)
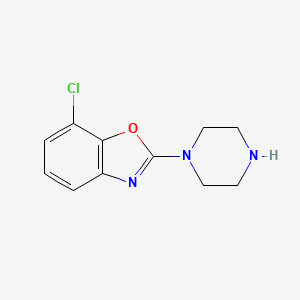
![2-cyano-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B2398608.png)
